![molecular formula C14H27N3O B14791632 2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide](/img/structure/B14791632.png)
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide is a synthetic compound with a complex structure that includes a cyclopropyl group, a dimethylamino group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the cyclopropyl group and the introduction of the dimethylamino group through specific reactions. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group using reagents like diazomethane.
Amidation: Introduction of the amide group through reactions with amines and carboxylic acids.
Dimethylation: Introduction of the dimethylamino group using dimethylamine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide
- (S)-2-(Butylamino)-N-(2-(4-(dimethylamino)cyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide is unique due to its specific structural features, such as the cyclopropyl group and the dimethylamino group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H27N3O |
|---|---|
Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C14H27N3O/c1-10(15)14(18)17(13-8-9-13)12-6-4-11(5-7-12)16(2)3/h10-13H,4-9,15H2,1-3H3 |
InChI Key |
KNASPSIAHMEIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


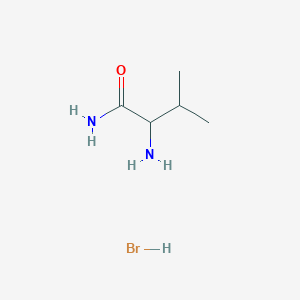

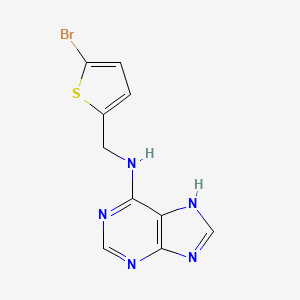
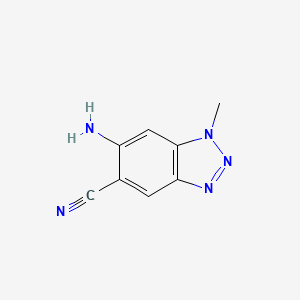
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
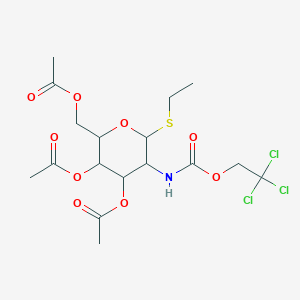
![N-[1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine](/img/structure/B14791595.png)
![1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
![4,6-Dichloro-7-fluoro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B14791602.png)
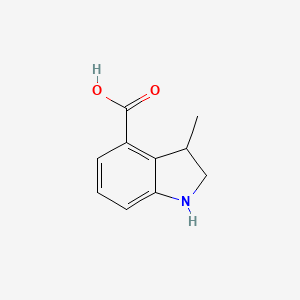
![Racemic-(5S,9R)-Tert-Butyl 7-Benzyl-9-(Hydroxymethyl)-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B14791615.png)
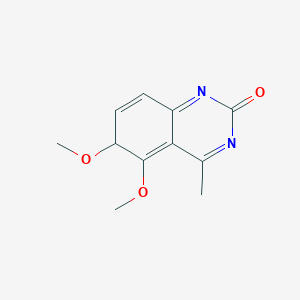

![2-[(5R,10S,13R,14R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14791629.png)
